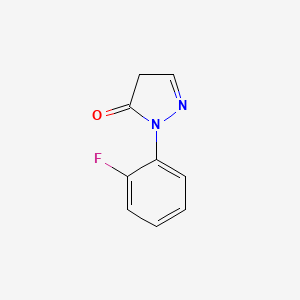

1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

Descripción

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-2-4-8(7)12-9(13)5-6-11-12/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWLZHMQBDBDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Chemical Structure Analysis of 1-(2-Fluorophenyl)-2-pyrazolin-5-one

This guide provides a comprehensive technical analysis of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one , a critical heterocyclic scaffold structurally related to the neuroprotective agent Edaravone.

Executive Summary: The Structural Paradox

1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one (often referred to as 1-(2-fluorophenyl)-2-pyrazolin-5-one ) is not a static molecule. It is a dynamic "chemical chameleon" that exists in a solvent-dependent equilibrium between three tautomeric forms: the CH-form (keto), OH-form (enol), and NH-form (imine).

For researchers, this mutability presents a specific analytical challenge:

-

In Solid State: Often crystallizes as the OH-form or NH-form stabilized by intermolecular hydrogen bonding.

-

In Solution: The major tautomer shifts based on solvent polarity (e.g., DMSO vs. CDCl

). -

The Fluorine Effect: The ortho-fluorine atom introduces significant steric bulk and inductive effects, altering the pKa and lipophilicity compared to the parent phenyl analog.

This guide details the synthesis, purification, and rigorous structural characterization of this scaffold, emphasizing the differentiation of tautomers via NMR and X-ray crystallography.

Molecular Architecture & Tautomeric Equilibria

The "4,5-dihydro" nomenclature formally describes the CH-form (A). However, the stability of the aromatic pyrazole ring drives the formation of the OH-form (B) and NH-form (C).

Tautomeric Pathways

The equilibrium is governed by the solvent's ability to donate or accept hydrogen bonds. The 2-fluorophenyl group destabilizes the planar conformation required for the NH-form due to steric clash with the carbonyl/hydroxyl oxygen, often favoring the OH-form in polar media.

[1]

Synthetic Pathway & Purity Profiling[2]

The synthesis utilizes a cyclocondensation strategy. Unlike Edaravone (which uses ethyl acetoacetate to install a 3-methyl group), this specific derivative requires ethyl 3,3-diethoxypropionate or ethyl propiolate to yield the unsubstituted C3 position.

Protocol: Cyclocondensation

-

Reagents: 2-Fluorophenylhydrazine hydrochloride (1.0 eq), Ethyl 3,3-diethoxypropionate (1.1 eq), Ethanol (solvent), Sodium Ethoxide (base).

-

Conditions: Reflux for 4–6 hours.

-

Purification: The product often precipitates upon cooling. Recrystallization from Ethanol/Water (8:2) is critical to remove the uncyclized hydrazone intermediate.

Spectroscopic Characterization (The "How-To")

Accurate characterization requires identifying the dominant tautomer in your analytical solvent.

NMR Spectroscopy ( H, C, F)

Critical Note: In DMSO-d

Predicted NMR Data (DMSO-d

- OH Form)

| Nucleus | Position | Shift ( | Multiplicity | Coupling ( | Notes |

| OH | 11.5 – 12.0 | Broad Singlet | - | Disappears with D | |

| C3-H | 7.40 – 7.50 | Doublet | Characteristic pyrazole proton. | ||

| C4-H | 5.80 – 5.90 | Doublet | Upfield due to enol character. | ||

| Ar-H | 7.20 – 7.80 | Multiplets | - | 2-F-Phenyl pattern. | |

| C5 (C-OH) | 158.0 – 162.0 | Singlet | - | Typical for pyrazol-5-ol. | |

| C3 | 138.0 – 142.0 | Singlet | - | ||

| C4 | 85.0 – 90.0 | Singlet | - | Highly shielded (electron-rich). | |

| Ar-F | -115 to -125 | Multiplet | - | Diagnostic for 2-F substitution. |

Key Diagnostic:

-

CH-Form Indicator: If you see a signal at

3.5–4.0 ppm (2H, s) in CDCl -

OH-Form Indicator: A vinylic proton at

5.8 ppm (1H) indicates the aromatic enol form.

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]

= 179.06 Da (Calculated for C -

Fragmentation:

-

Loss of N

(typical for pyrazoles). -

Loss of CO (28 Da).

-

Diagnostic fragment at

95 (2-fluorophenyl cation).

-

Infrared Spectroscopy (FT-IR)

-

OH-Form: Broad band at 2500–3200 cm

(H-bonded OH). Weak/Absence of C=O stretch. Strong C=N stretch ~1600 cm -

CH-Form: Sharp, strong C=O stretch at 1680–1720 cm

.

X-Ray Crystallography & Solid-State Dynamics

In the solid state, 1-aryl-2-pyrazolin-5-ones typically form hydrogen-bonded dimers or helical chains.

-

Crystal Habit: Often prisms or needles.

-

H-Bonding: The "OH...N" intermolecular bond is the primary structural motif, linking two pyrazole units.

-

Fluorine Impact: The 2-fluorine atom often forces the phenyl ring out of coplanarity with the pyrazole ring (dihedral angle > 30°) to minimize repulsion with the carbonyl oxygen.

Pharmaceutical Relevance: The "Edaravone" Context

This molecule is a close analog of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) , an FDA-approved radical scavenger for ALS and stroke recovery.

-

Mechanism: The C4 position is the active site for radical scavenging. The pyrazolone ring donates a hydrogen atom (H-atom transfer, HAT) or an electron (SET) to neutralize reactive oxygen species (ROS).

-

Structure-Activity Relationship (SAR):

-

The 2-fluorophenyl group increases lipophilicity (LogP) compared to the phenyl ring, potentially enhancing Blood-Brain Barrier (BBB) penetration.

-

The fluorine atom blocks metabolic hydroxylation at the ortho position, potentially increasing half-life.

-

References

-

Tautomerism of Pyrazolones

- Title: "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols"

- Source: Molecules (MDPI)

-

URL:[Link]

-

Edaravone Analog Synthesis

- Title: "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity"

- Source: Molecules (MDPI)

-

URL:[Link]

-

Structural Characterization

- Title: "Tautomerism of 1-aryl-2-pyrazolin-5-ones: theoretical calcul

- Source: New Journal of Chemistry (RSC)

-

URL:[Link]

-

Reaction Mechanism

- Title: "Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydr

- Source: Journal of the Chemical Society, Perkin Transactions 1

-

URL:[Link]

Sources

Tautomeric equilibrium of 1-(2-fluorophenyl)-5-pyrazolone derivatives

An In-depth Technical Guide to the Tautomeric Equilibrium of 1-(2-fluorophenyl)-5-pyrazolone Derivatives

Authored by: A Senior Application Scientist

Abstract

1-(2-fluorophenyl)-5-pyrazolone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. A fundamental aspect governing their reactivity, and in turn their function, is the phenomenon of tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium of these specific pyrazolone derivatives. We will delve into the structural nuances of the possible tautomers, the intricate interplay of factors governing their equilibrium, and the robust analytical techniques employed for their characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this critical chemical behavior.

Introduction: The Significance of Tautomerism in Pyrazolones

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone concept in organic chemistry. In the context of 1-(2-fluorophenyl)-5-pyrazolone derivatives, this equilibrium is not merely an academic curiosity; it is a critical determinant of their physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profiles, making a thorough understanding of their tautomeric behavior essential for rational drug design and development.

The pyrazolone ring system can exist in three principal tautomeric forms: the CH form (a ketone), the OH form (an enol), and the NH form (a zwitterion or imine). The prevalence of each tautomer is a delicate balance influenced by both intramolecular and intermolecular factors. The introduction of a 2-fluorophenyl substituent at the N1 position introduces an additional layer of complexity, as the fluorine atom's electronegativity and steric bulk can subtly yet significantly influence the electronic distribution within the pyrazolone core, thereby shifting the tautomeric equilibrium.

The Tautomeric Landscape of 1-(2-fluorophenyl)-5-pyrazolone Derivatives

The tautomeric equilibrium of 1-(2-fluorophenyl)-5-pyrazolone derivatives primarily involves three key forms. The relative stability of these tautomers is dictated by a complex interplay of aromaticity, conjugation, and hydrogen bonding.

-

CH Tautomer (Keto Form): Characterized by a methylene group at the C4 position and a carbonyl group at C5. This form is often predominant in nonpolar solvents.

-

OH Tautomer (Enol Form): Features a hydroxyl group at the C5 position, creating a conjugated system within the pyrazole ring. This form can be stabilized by solvents capable of hydrogen bonding.

-

NH Tautomer (Imine/Zwitterionic Form): Involves a proton shift to the N2 atom of the pyrazole ring, resulting in a zwitterionic or imine-like structure. This form is generally less common but its population can be influenced by highly polar or protic solvents.

The equilibrium between these forms is dynamic and can be represented as follows:

Figure 1: General tautomeric equilibrium in 1-(2-fluorophenyl)-5-pyrazolone derivatives.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the CH, OH, and NH tautomers is readily perturbed by various external and internal factors. A comprehensive understanding of these influences is paramount for controlling and predicting the behavior of these compounds.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a pivotal role in determining the predominant tautomeric form.

-

Nonpolar Solvents (e.g., Chloroform, Dioxane): In these environments, the less polar CH (keto) form is generally favored. The lack of strong solute-solvent interactions allows the intrinsic stability of the keto form to dominate.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize the more polar OH (enol) and NH forms through dipole-dipole interactions. For instance, in derivatives of 1-phenyl-3-methyl-5-pyrazolone, the enol form is found to be more stable in polar solvents.

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors, leading to significant stabilization of the OH and NH tautomers. The ability to form intermolecular hydrogen bonds with the solvent can overcome the intrinsic stability of the CH form.

Substituent Effects

The nature and position of substituents on both the pyrazolone and the phenyl rings can exert profound electronic and steric effects.

-

The 2-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the ortho position of the N1-phenyl ring can influence the acidity of the CH and NH protons and the basicity of the nitrogen and oxygen atoms. This can subtly shift the equilibrium compared to unsubstituted 1-phenyl-5-pyrazolones.

-

Substituents at the C3 and C4 Positions: Electron-donating groups at these positions can increase the electron density in the ring, potentially favoring the OH form by stabilizing the conjugated system. Conversely, electron-withdrawing groups might favor the CH form.

Temperature and pH

-

Temperature: Changes in temperature can shift the equilibrium, although the effect is often less pronounced than that of the solvent. The direction of the shift depends on the enthalpy difference between the tautomers.

-

pH: The acidity or basicity of the medium can have a dramatic effect, especially in aqueous solutions. At low pH, protonation of the pyrazolone ring can occur, while at high pH, deprotonation can lead to the formation of a resonance-stabilized anion, effectively a single, delocalized species.

Analytical Techniques for Studying Tautomeric Equilibrium

A multi-pronged analytical approach is typically required to unambiguously characterize the tautomeric equilibrium of 1-(2-fluorophenyl)-5-pyrazolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating tautomeric forms in solution.

-

¹H NMR: The chemical shifts of the protons, particularly the C4-H and any N-H or O-H protons, are highly sensitive to the tautomeric form. For example, the CH form will show a characteristic signal for the CH₂ group, while the OH form will exhibit a signal for the enolic proton. The absence or presence of these signals, and their integration values, can provide a quantitative measure of the tautomer ratio.

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazolone ring, especially C4 and C5, differ significantly between the tautomers. The keto form will have a C=O signal at a characteristic downfield shift, while the enol form will show a C-OH signal at a different chemical shift.

-

¹⁹F NMR: The chemical shift of the fluorine atom on the phenyl ring can also be sensitive to the tautomeric form of the pyrazolone ring, providing an additional probe.

Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of the 1-(2-fluorophenyl)-5-pyrazolone derivative at a concentration of approximately 10 mg/mL in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Data Acquisition: Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer. For the CH form, look for the singlet corresponding to the C4-H₂ protons. For the OH form, identify the singlet for the C4-H proton and potentially the broad singlet for the O-H proton.

-

Integrate the signals corresponding to each tautomer.

-

Calculate the percentage of each tautomer using the following formula: % Tautomer A = (Integral of Tautomer A / (Integral of Tautomer A + Integral of Tautomer B)) * 100

-

-

Data Interpretation: Compare the tautomer ratios across the different solvents to determine the effect of solvent polarity on the equilibrium.

Figure 2: Workflow for NMR-based analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable complementary technique. The different tautomers possess distinct chromophores and will therefore exhibit different absorption maxima (λ_max). By analyzing the changes in the UV-Vis spectrum in different solvents, one can infer shifts in the tautomeric equilibrium. The application of chemometric methods can further aid in resolving the spectra of individual tautomers.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism. These methods can provide insights into the relative stabilities of the different tautomers in the gas phase and in solution (using solvation models).

Computational Protocol: DFT Calculation of Tautomer Stabilities

-

Structure Generation: Build the 3D structures of the CH, OH, and NH tautomers of the 1-(2-fluorophenyl)-5-pyrazolone derivative using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

-

Solvation Modeling: To simulate the effect of a solvent, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Energy Analysis: Compare the relative Gibbs free energies of the tautomers in the gas phase and in solution. The tautomer with the lowest Gibbs free energy is predicted to be the most stable under those conditions.

Data Summary

The following table summarizes hypothetical data on the tautomeric distribution of a 1-(2-fluorophenyl)-3-methyl-5-pyrazolone derivative in various solvents, as would be determined by ¹H NMR spectroscopy.

| Solvent | Polarity Index | % CH Tautomer | % OH Tautomer | % NH Tautomer |

| Chloroform-d | 4.1 | 85 | 15 | <1 |

| Acetone-d₆ | 5.1 | 60 | 40 | <1 |

| DMSO-d₆ | 7.2 | 20 | 80 | <1 |

| Methanol-d₄ | 5.1 | 30 | 70 | <1 |

Conclusion and Future Directions

The tautomeric equilibrium of 1-(2-fluorophenyl)-5-pyrazolone derivatives is a multifaceted phenomenon governed by a delicate interplay of solvent, substituent, and other environmental factors. A thorough understanding and control of this equilibrium are critical for the successful design and application of these compounds in medicinal chemistry and beyond. The synergistic use of high-resolution NMR spectroscopy, UV-Vis analysis, and computational modeling provides a robust framework for the comprehensive characterization of these dynamic systems.

Future research in this area could focus on time-resolved spectroscopic techniques to study the kinetics of tautomer interconversion. Furthermore, exploring the impact of solid-state packing forces on tautomeric preference through X-ray crystallography would provide valuable insights that complement the solution-phase studies discussed herein.

References

-

Abbas, I. M., El-Faham, A., & Elmaati, T. A. (2018). Solvent-dependent tautomerism and new insights into the electronic spectral properties of some 1-phenyl-3-methyl-5-pyrazolone derivatives. Journal of Molecular Liquids, 265, 879-889. [Link]

An In-depth Technical Guide to 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, potential applications, and relevant characterization data, offering valuable insights for researchers and professionals in the field.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The introduction of a fluorine atom into a phenyl ring attached to the pyrazole core can significantly modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets.[2] This guide focuses specifically on 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, providing a detailed examination of its characteristics.

Chemical Identity

| Property | Value | Source |

| Chemical Name | 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | - |

| CAS Number | 1244979-90-5 | [3] |

| Molecular Formula | C₉H₇FN₂O | [4] |

| Molecular Weight | 178.16 g/mol | [4] |

| Synonyms | Not widely available | - |

Synthesis and Mechanistic Insights

The synthesis of 1-aryl-4,5-dihydro-1H-pyrazol-5-ones is a well-documented process in organic chemistry. A common and effective method involves the condensation of an arylhydrazine with a β-ketoester. For the synthesis of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, the logical precursors would be (2-fluorophenyl)hydrazine and an ester of 3-oxopropanoic acid, such as ethyl 3-oxopropanoate (ethyl formylacetate).

The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl group of the ester, followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity of the hydrazine, potentially requiring optimization of reaction conditions.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.[5]

-

Reaction Setup: To a solution of (2-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask, add ethyl 3-oxopropanoate (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Physicochemical Properties and Characterization

| Property | Expected Characteristic | Rationale/Comparison |

| Appearance | White to off-white solid | Typical for pyrazolone derivatives. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | - |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Based on the aromatic and heterocyclic nature of the molecule. |

| ¹H NMR | Expect signals corresponding to the aromatic protons of the fluorophenyl ring, and the methylene protons of the pyrazolone ring. | The chemical shifts and coupling patterns will be influenced by the fluorine substituent. |

| ¹³C NMR | Expect distinct signals for the carbonyl carbon, the carbons of the pyrazolone ring, and the carbons of the fluorophenyl ring. | Fluorine coupling (¹JCF, ²JCF, etc.) will be observable. |

| FT-IR | Characteristic peaks for C=O stretching (around 1700 cm⁻¹), C=N stretching, and C-F stretching. | - |

| Mass Spec | The molecular ion peak corresponding to the molecular weight (178.16 g/mol ) should be observed. | Fragmentation patterns can provide further structural information. |

Potential Applications in Drug Discovery and Development

The 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one scaffold holds significant potential for the development of novel therapeutic agents. The pyrazolone core is a known pharmacophore in numerous clinically used drugs. The introduction of the 2-fluorophenyl group can enhance biological activity and improve the drug-like properties of the molecule.

Potential Therapeutic Areas

-

Anti-inflammatory Agents: Pyrazolone derivatives are known to exhibit anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6]

-

Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs.[1] Modifications of this core, including fluorination, are an active area of research for the development of new oncology treatments.

-

Antimicrobial Agents: Various pyrazole derivatives have demonstrated antibacterial and antifungal properties.[7]

-

CNS-active Agents: The structural features of this compound may allow it to cross the blood-brain barrier, making it a candidate for the development of drugs targeting the central nervous system.

Logical Flow for Drug Discovery Application

Caption: A logical workflow for the utilization of the title compound in a drug discovery program.

Conclusion

1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure suggests a range of possible biological activities. This technical guide provides a foundational understanding of this compound, serving as a catalyst for further research and development in the pursuit of novel therapeutics. The strategic incorporation of the 2-fluorophenyl moiety onto the pyrazolone core presents a promising avenue for the design of next-generation drug candidates with enhanced efficacy and favorable pharmacokinetic profiles.

References

-

PubChem. 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. Available from: [Link]

-

Semantic Scholar. Dehydrozingerone based 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles: Synthesis, characterization and anticancer activity. Available from: [Link]

-

Royal Society of Chemistry. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. Available from: [Link]

-

National Center for Biotechnology Information. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. Available from: [Link]

-

Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Available from: [Link]

-

National Center for Biotechnology Information. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. Available from: [Link]

-

Springer Nature. Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Available from: [Link]

-

MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

-

National Center for Biotechnology Information. Current status of pyrazole and its biological activities. Available from: [Link]

-

ResearchGate. Synthesis and structure of novel 4,5-dihydro-1H-pyrazoles: Salicylic acid based analgesic agents. Available from: [Link]

-

Semantic Scholar. and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available from: [Link]

-

PubChem. 4,5-dihydro-1H-pyrazol-5-one. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

-

ResearchGate. Structure of pyrazole and 4,5-dihydro-1H-pyrazole. Available from: [Link]

-

National Center for Biotechnology Information. 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Available from: [Link]

-

PubChem. 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl-. Available from: [Link]

-

Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

-

NIST. 1H-Pyrazole, 3-methyl-5-phenyl-. Available from: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1244979-90-5|1-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one|BLD Pharm [bldpharm.com]

- 4. 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one | C9H7FN2O | CID 86767810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Electronic & Conformational Modulation of Pyrazolones via Ortho-Fluorine Substitution

Topic: Electronic Effects of Ortho-Fluorine Substitution on Pyrazolone Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists.

Executive Summary: The "Fluorine Scan" in Pyrazolone Scaffolds

The pyrazolone ring (specifically the 1-phenyl-5-pyrazolone core) is a privileged scaffold in medicinal chemistry, serving as the pharmacophore in drugs like Edaravone (neuroprotective) and Metamizole (analgesic). However, the scaffold is plagued by promiscuous tautomerism and rapid metabolic oxidation at the N-phenyl ring.

This guide details the strategic introduction of an ortho-fluorine (o-F) atom on the N1-phenyl ring. Beyond simple bioisosterism, this substitution acts as a "conformational lock" and electronic modulator. This guide provides the rationale, synthesis, and validation protocols for leveraging the ortho-fluorine effect to optimize binding affinity and metabolic stability.

Electronic & Conformational Dynamics

The Ortho-Fluorine Dipole Effect

Fluorine is the most electronegative element (Paulding scale 3.98), exerting a massive inductive electron-withdrawing effect (-I). However, when placed ortho to the pyrazolone attachment point, two competing vectors emerge:

-

Through-Bond Inductive (-I): Withdraws electron density from the N1 nitrogen, reducing its basicity and increasing the acidity of the pyrazolone core (lowering pKa).

-

Through-Space Electrostatics (The Ortho Effect): The C-F bond creates a strong dipole. In 1-phenyl-5-pyrazolones, the carbonyl oxygen at C5 is also electron-rich.

-

Consequence: If the phenyl ring is coplanar with the pyrazolone, the ortho-F and the C5=O experience electrostatic repulsion.

-

Result: The phenyl ring twists out of plane (dihedral angle shift) to minimize dipole-dipole repulsion, or "locks" into an anti-conformation relative to the carbonyl.

-

Tautomeric Equilibrium Shift

Pyrazolones exist in three tautomeric forms: CH-form (keto), OH-form (enol), and NH-form (imine).

-

Unsubstituted: In non-polar solvents (CDCl₃), the CH-form often predominates. In polar protic solvents (MeOH), the OH-form is stabilized.

-

Ortho-Fluorinated: The electron-withdrawing nature of o-F destabilizes the positive charge character on N1 in the NH-form, often shifting equilibrium toward the OH-form (enol) or CH-form , depending on the specific substitution pattern at C3. This is critical for target binding, as different tautomers present different hydrogen bond donor/acceptor profiles.

Visualization: Electronic Manifold & Tautomerism

The following diagram illustrates the electronic vectors and tautomeric states.

Figure 1: Mechanistic impact of ortho-fluorine on electronic vectors and tautomeric equilibrium.

Physicochemical Consequences[1][2][3][4][5]

pKa Modulation

The ortho-fluorine substitution typically lowers the pKa of the pyrazolone NH/OH proton by 0.5 to 1.5 log units compared to the unsubstituted phenyl analog.

-

Mechanism:[1] The -I effect stabilizes the conjugate base (the pyrazolate anion).

-

Benefit: At physiological pH (7.4), a larger fraction of the molecule may exist as the anion, improving solubility but potentially altering membrane permeability.

Metabolic Blocking

The para and ortho positions of N-phenyl rings are "soft spots" for Cytochrome P450-mediated hydroxylation.

-

Action: Fluorine substitution at the ortho position physically blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) and electronically deactivates the ring toward oxidation.

-

Outcome: Increased metabolic half-life (

).

Experimental Protocols

Synthesis of 1-(2-Fluorophenyl)-3-methyl-5-pyrazolone

This protocol utilizes a Knorr-type condensation. It is self-validating via the observation of specific intermediates.

Reagents:

-

Ethyl acetoacetate (1.0 equiv)

-

2-Fluorophenylhydrazine hydrochloride (1.0 equiv)

-

Acetic acid (glacial, solvent/catalyst)

-

Sodium acetate (if using hydrazine HCl salt)

Workflow:

Figure 2: Synthetic workflow for ortho-fluorinated pyrazolone core.

Detailed Procedure:

-

Dissolution: Dissolve 2-fluorophenylhydrazine HCl (10 mmol) and Sodium Acetate (11 mmol) in Glacial Acetic Acid (20 mL). Stir for 15 min at room temperature.

-

Addition: Add Ethyl Acetoacetate (10 mmol) dropwise.

-

Cyclization: Heat the mixture to reflux (100–110°C) for 3 hours. Self-Validation: Monitor via TLC (EtOAc:Hexane 1:1). The hydrazone intermediate (Rf ~0.6) should convert to the lower Rf pyrazolone product.

-

Workup: Cool to room temperature. Pour into ice-cold water (100 mL). The solid product should precipitate immediately.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water to remove trace hydrazine.

Structural Validation (NMR)

Distinguishing the tautomers requires specific solvent choices.

-

DMSO-d6: Favors the OH-form or NH-form due to H-bond accepting capability. Look for a broad singlet >11 ppm (OH/NH).[2]

-

CDCl3: Favors the CH-form . Look for a sharp singlet/doublet at ~3.4 ppm (CH2 at position 4).

-

19F-NMR: The ortho-F signal will show a characteristic shift and likely coupling to the phenyl protons. If the ring is locked in conformation, through-space coupling to pyrazolone protons might be observed (NOESY).

Data Summary: Fluorine Impact Table

| Feature | Unsubstituted (H) | Ortho-Fluoro (F) | Impact/Benefit |

| pKa (approx) | ~7.0 - 7.5 | ~6.0 - 6.8 | Increased acidity; higher anionic fraction at physiological pH. |

| Conformation | Freely rotating (low barrier) | Twisted / Locked | Reduced entropic penalty upon binding; improved selectivity. |

| Metabolic Stability | Low (Ortho-hydroxylation) | High | Blocks metabolic soft spot; extends half-life. |

| Lipophilicity (LogD) | Baseline | Slightly Higher | Fluorine increases lipophilicity, aiding membrane permeability. |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Holzer, W., & Seichter, W. (2010). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 15(3), 1683-1698. Link

-

Mondal, R., et al. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(25), 7255-7265. Link

-

Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Building Blocks. Chemistry – A European Journal, 17(47), 13110-13116. Link

Sources

A Comprehensive Technical Guide to the Synthesis of N-Aryl-5-Pyrazolones: From Classical Foundations to Modern Innovations

Introduction: The Enduring Significance of the N-Aryl-5-Pyrazolone Scaffold

The N-aryl-5-pyrazolone core is a privileged heterocyclic scaffold that occupies a position of considerable importance in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including analgesic, anti-inflammatory, antitumor, antiviral, and antibacterial properties.[3] A quintessential example of its therapeutic relevance is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free-radical scavenger used in the clinical treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[4] The versatility and proven applicability of this molecular framework have driven continuous innovation in its synthetic methodologies.[5]

This technical guide provides an in-depth exploration of the primary synthetic pathways to N-aryl-5-pyrazolones. Moving beyond a simple recitation of procedures, we will dissect the mechanistic underpinnings of these transformations, evaluate the rationale behind experimental choices, and present detailed, field-proven protocols. This document is designed for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of how to construct this valuable heterocyclic system.

Part 1: The Cornerstone of Pyrazolone Synthesis - The Knorr Cyclocondensation

The most fundamental and widely employed method for constructing the N-aryl-5-pyrazolone ring is the Knorr pyrazole synthesis.[6][7] This reaction involves the condensation of an arylhydrazine with a β-ketoester, such as ethyl acetoacetate.[4] The robustness, high yields, and use of readily available starting materials make it the foundational method for both laboratory-scale synthesis and industrial production.[4][8]

The Reaction Mechanism: A Tale of Regioselectivity

The success of the Knorr synthesis hinges on a predictable and regioselective reaction cascade. The arylhydrazine possesses two nitrogen atoms of differing nucleophilicity, while the β-ketoester has two distinct electrophilic carbonyl centers (a ketone and an ester).

The mechanism proceeds as follows:[9][10]

-

Initial Nucleophilic Attack: The more nucleophilic and less sterically hindered terminal nitrogen of the arylhydrazine preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester.[9]

-

Hydrazone Formation: This initial attack leads to the formation of a carbinolamine intermediate, which rapidly dehydrates to form a stable hydrazone intermediate.[9][10]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl.

-

Elimination & Tautomerization: This cyclization event results in the elimination of an alcohol molecule (e.g., ethanol) to yield the final N-aryl-5-pyrazolone ring system.[4] The product exists in tautomeric equilibrium, though it is often depicted in the keto form.[10]

The inherent differences in electrophilicity and nucleophilicity guide the reaction, making it a highly reliable and regioselective transformation.

Mechanistic Diagram: Knorr Synthesis of Edaravone

Caption: The regioselective mechanism of the Knorr pyrazolone synthesis.

Experimental Protocol: Synthesis of Edaravone

This protocol is adapted from established procedures for the laboratory synthesis of Edaravone.[4][9]

Materials and Reagents:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (95%)

-

Diethyl ether

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Beaker (100 mL)

-

Buchner funnel and vacuum filtration apparatus

-

Glass stirring rod

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, carefully combine ethyl acetoacetate (e.g., 12.5 mmol) and phenylhydrazine (e.g., 12.5 mmol). Note: The reaction can be exothermic.

-

Heating under Reflux: Assemble a reflux condenser on the flask. Heat the mixture using a heating mantle or water bath to a temperature of 135-145 °C for approximately 60-90 minutes.[4] The mixture will gradually transform into a viscous, heavy syrup.

-

Initial Precipitation: After the heating period, remove the flask from the heat source and allow it to cool slightly. Pour the hot syrup into a 100 mL beaker and cool it thoroughly in an ice-water bath.

-

Inducing Crystallization: Add a small volume (approx. 2 mL) of diethyl ether to the cooled syrup. Vigorously stir and scratch the inside of the beaker with a glass rod to induce crystallization. A solid precipitate should begin to form.[4]

-

Complete Precipitation: Continue to add diethyl ether in small portions (up to a total of ~8-10 mL) while stirring to ensure complete precipitation of the crude product.[4]

-

Isolation of Crude Product: Isolate the solid crude product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold diethyl ether to remove residual impurities. Allow the product to air dry.

-

Purification by Recrystallization: Transfer the crude solid to a clean beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the formation of crystals.

-

Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration.[4] Wash the crystals with a small amount of cold ethanol and dry them completely to obtain pure Edaravone.

Part 2: Modern Synthetic Approaches - Enhancing Efficiency and Sustainability

While the Knorr synthesis remains a workhorse, modern organic chemistry has driven the development of more efficient, rapid, and environmentally friendly methodologies. These approaches often reduce reaction times, simplify workup procedures, and expand the accessible chemical space.

Microwave-Assisted Synthesis: The Need for Speed

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[11] In the context of N-aryl-5-pyrazolone synthesis, it dramatically reduces reaction times from hours to mere minutes, often with improved yields.[12][13] The high efficiency is attributed to the rapid, uniform heating of the reaction mixture.

One-Pot, Three-Component Microwave Protocol: A particularly elegant application is the one-pot, three-component synthesis of 4-arylidenepyrazolones.[12] This method combines the β-ketoester, arylhydrazine, and an aromatic aldehyde in a single vessel under solvent-free conditions.

Experimental Protocol Example: (Adapted from a general procedure for 4-arylidenepyrazolones[12])

-

Reactant Charging: In a 50 mL one-neck flask suitable for microwave synthesis, combine ethyl acetoacetate (0.45 mmol), the desired arylhydrazine (e.g., 3-nitrophenylhydrazine, 0.3 mmol), and an aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde, 0.3 mmol).

-

Microwave Irradiation: Place the flask in a domestic or laboratory microwave oven and irradiate at a power of 420 W for 10 minutes.[12]

-

Workup: After irradiation, allow the flask to cool to room temperature. The resulting solid is triturated with a suitable solvent (e.g., ethyl acetate) and collected by suction filtration to afford the purified product.

This approach offers remarkable efficiency and is highly amenable to the rapid generation of compound libraries for drug discovery efforts.[12]

Green Synthesis Approaches: A Sustainable Paradigm

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For pyrazolone synthesis, this often involves replacing traditional organic solvents with water or employing reusable catalysts.[14][15]

-

Aqueous Media: Water has been successfully used as a solvent for multicomponent pyrazolone syntheses. The use of surfactants like cetyltrimethylammonium bromide (CTAB) can facilitate reactions between organic substrates in an aqueous medium.[14]

-

Reusable Catalysts: Heterogeneous catalysts, such as ceria/silica (CeO₂/SiO₂), have been employed to promote multicomponent reactions in water, with the advantage of being easily separable and reusable.[14]

-

Solvent-Free Reactions: As demonstrated in the microwave protocol above, conducting reactions under solvent-free conditions is a cornerstone of green chemistry, eliminating solvent waste entirely.[12]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic pathway depends on the specific goals of the researcher, such as scale, speed, cost, and environmental considerations.

| Methodology | Key Advantages | Typical Conditions | Reaction Time | Considerations |

| Classical Knorr Synthesis | Robust, well-established, high-yielding, inexpensive starting materials.[4][8] | Thermal heating (reflux) in solvents like ethanol or acetic acid. | 1-3 hours[8] | Requires relatively long reaction times and bulk solvent usage. |

| Microwave-Assisted Synthesis | Extremely rapid, often higher yields, suitable for high-throughput synthesis.[11][12] | Microwave irradiation (e.g., 100-450 W), often solvent-free. | 5-15 minutes[12] | Requires specialized microwave equipment for precise control. |

| Green Synthesis (Aqueous) | Environmentally benign, reduced toxicity, inexpensive solvent (water).[14] | Heating in water, often with a catalyst or surfactant.[14] | Variable (can be longer than microwave methods). | Substrate solubility can be a challenge; may require specific catalysts. |

| One-Pot Multicomponent | High atom economy, operational simplicity, reduces purification steps.[16][17] | Can be performed under thermal or microwave conditions. | Highly variable. | Requires careful optimization of reaction conditions for all components. |

Part 3: Synthesis of Functionalized Derivatives - 4-Acyl-5-Pyrazolones

Functionalization of the pyrazolone core is critical for modulating its physicochemical and biological properties. A common and synthetically valuable modification is the introduction of an acyl group at the C4 position. These 4-acyl-5-pyrazolone derivatives are important as versatile synthetic intermediates and as chelating agents for metal ions.[18]

Synthesis via Direct C-Acylation

A direct and efficient method for preparing 4-acyl-5-pyrazolones involves the condensation of an N-aryl-5-pyrazolone with an acid chloride or anhydride. The reaction is typically catalyzed by a mild base. A particularly effective method uses a suspension of calcium hydroxide in dioxane.[18]

Caption: General workflow for the C-acylation of N-aryl-5-pyrazolones.

This method provides good yields and avoids the harsher conditions or complex rearrangements associated with older techniques like the Fries rearrangement of O-acylated precursors.[18] The choice of the acylating agent (e.g., benzoyl chloride, propionyl chloride) allows for the introduction of a wide variety of functional groups at the C4 position.[18][19]

Conclusion

The synthesis of N-aryl-5-pyrazolones is a mature yet continually evolving field of organic chemistry. The classical Knorr cyclocondensation provides a reliable and robust foundation for accessing the core scaffold, as exemplified by the straightforward synthesis of the drug Edaravone. Concurrently, modern advancements, particularly in microwave-assisted and multicomponent green synthesis, have revolutionized the efficiency, speed, and environmental footprint of these transformations. These innovative methods enable the rapid construction of diverse pyrazolone libraries essential for modern drug discovery and materials science. A thorough understanding of both the foundational mechanisms and the cutting-edge techniques presented in this guide equips researchers with the necessary tools to confidently design and execute the synthesis of this vital class of heterocyclic compounds.

References

-

Higashida, K., Tojo, N., Kimoto, A., & Namba, H. (2002). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Journal of Labelled Compounds and Radiopharmaceuticals, 45(11), 967-975. [Link]

-

Shi, D., Rong, L., Wang, J., Zhuang, Q., Wang, X., & Hu, H. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(9), 6096-6105. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Conti, S., Masini, E., Ceni, C., Ghelardini, C., Nosi, D., & Di Bello, M. G. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 26(11), 3123. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

-

Singh, S., Singh, S., & Singh, J. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synthesis, 55(22), 3627-3638. [Link]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Wan, J. P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]

-

Khodadad, H., Hatamjafari, F., Pourshamsian, K., & Sadeghi, B. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. [Link]

-

Bentham Science Publishers. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. [Link]

-

Gester, S., Schepmann, D., & Wünsch, B. (2003). Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. Journal of Medicinal Chemistry, 46(11), 2199-2210. [Link]

-

Castillo, J. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6666. [Link]

-

Karali, E., Katsori, A. M., & Hadjipavlou-Litina, D. (2018). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules, 23(10), 2691. [Link]

- Google Patents. (2016). CN106117144A - A kind of synthesis technique of high-purity Edaravone.

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Organic Letters, 11(10), 2097-2100. [Link]

-

Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2415-2421. [Link]

-

Blazingprojects. (n.d.). Synthesis, characterization and pharmacological studies of 4-acylpyrazolone complexes of some d-block elements. [Link]

-

Jensen, B. S. (1959). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Acta Chemica Scandinavica, 13, 1668-1670. [Link]

-

ResearchGate. (2022). Recent Advances in the Applications of Pyrazolone Derivatives in Enantioselective Synthesis. [Link]

-

Bunescu, A., El-Esawy, R. A., & El-Sayed, N. N. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6482. [Link]

-

Organic Chemistry Portal. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

-

ResearchGate. (2021). 4-Acylhydrazone-5-Pyrazolones and their Zinc(II) Metal Complexes: Synthesis, Characterization, Crystal Feature and Antimalarial Activity. [Link]

-

The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

-

MDPI. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097-2100. [Link]

-

National Center for Biotechnology Information. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

-

Kumar, A., Kumar, A., Sharma, G., & Kumar, S. (2021). Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro. ACS Omega, 6(15), 10255-10269. [Link]

-

Wang, J. L., Wang, L., & Liu, M. C. (2013). An easy direct arylation of 5-pyrazolones. Beilstein Journal of Organic Chemistry, 9, 1618-1622. [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

-

Semantic Scholar. (2004). Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. [Link]

-

Insuasty, D., Castillo, J. C., & Portilla, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]

-

Beilstein-Institut. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. [Link]

-

SUT Press. (2019). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. [Link]

-

GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. [Link]

-

PubMed. (2024). Eco-friendly green synthesis of N-pyrazole amino chitosan using PEG-400 as an anticancer agent against gastric cancer cells via inhibiting EGFR. [Link]

-

Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(2), 35. [Link]

-

Royal Society of Chemistry. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. [Link]

Sources

- 1. Visible Light-Promoted Green and Sustainable Approach for One-Pot Synthesis of 4,4’-(Arylmethylene)bis(1H-pyrazol-5-ols), In Vitro Anticancer Activity, and Molecular Docking with Covid-19 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 3. An easy direct arylation of 5-pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. name-reaction.com [name-reaction.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN106117144A - A kind of synthesis technique of high-purity Edaravone - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Eco-friendly green synthesis of N‑pyrazole amino chitosan using PEG-400 as an anticancer agent against gastric cancer cells via inhibiting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. One-Pot Synthesis of N-Arylpyrazoles from Arylhalides [organic-chemistry.org]

- 18. scispace.com [scispace.com]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide to the Crystallographic Analysis of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolone Scaffolds in Medicinal Chemistry

The pyrazolone nucleus is a foundational structural motif in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties.[1][2] The introduction of a fluorine atom to the phenyl ring, as in 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, binding affinity, and membrane permeability.

A definitive understanding of the three-dimensional structure of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one at the atomic level is paramount for elucidating its structure-activity relationship (SAR).[2] X-ray crystallography provides the most unambiguous method for determining molecular structures, offering precise information on bond lengths, bond angles, and intermolecular interactions.[3][4] This technical guide presents a comprehensive, field-proven methodology for the synthesis, crystallization, and crystallographic analysis of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, empowering researchers to unlock its therapeutic potential.

Part 1: Synthesis and Crystallization

Proposed Synthesis of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

The synthesis of the title compound can be efficiently achieved via a well-established cyclization reaction, a variant of the Knorr pyrazole synthesis.[1] The proposed pathway involves the reaction of a β-ketoester with a substituted hydrazine.

Experimental Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 equivalent) in glacial acetic acid (20 mL).

-

Addition of Hydrazine: To the stirred solution, add 2-fluorophenylhydrazine hydrochloride (1.0 equivalent). The use of the hydrochloride salt often improves stability and handling.

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and hexane (e.g., 3:7 v/v).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Precipitation and Filtration: A precipitate of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one should form. Collect the solid by vacuum filtration and wash with cold water to remove any residual acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.[5]

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the cyclization reaction.[6]

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

-

Precipitation in Ice-Cold Water: The product is typically insoluble in water, leading to its precipitation upon quenching the reaction mixture. This facilitates its separation from the water-soluble byproducts.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of the title compound.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[3] The following protocol is a robust starting point for the crystallization of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one.

Experimental Protocol:

-

Solvent Selection: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) at room temperature to determine a suitable solvent in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Hanging Drop: Dissolve the compound in a good solvent to form a concentrated solution. Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well of a crystallization plate containing a reservoir solution of a precipitant (a solvent in which the compound is less soluble).

-

Sitting Drop: Place a drop of the concentrated compound solution on a post in the middle of the well of a crystallization plate. The well also contains the precipitant solution.

-

-

Crystal Harvesting: Once suitable crystals have formed (typically with dimensions > 0.1 mm), carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent crystal damage during data collection.[7]

Causality Behind Experimental Choices:

-

Slow Solvent Evaporation: This method gradually increases the concentration of the solute, allowing for the ordered arrangement of molecules into a crystal lattice.

-

Vapor Diffusion: This technique allows for a slow and controlled change in the concentration of the precipitant in the drop containing the compound, promoting gradual crystallization.

-

Flash-Cooling: This process vitrifies the solvent within the crystal, preventing the formation of ice crystals that would destroy the crystal lattice and degrade the diffraction pattern.

Part 2: X-ray Crystallography

Data Collection and Structure Refinement

The determination of the molecular structure from a single crystal is a multi-step process.[4][8]

Experimental Protocol:

-

Crystal Mounting: Mount the flash-cooled crystal on a goniometer head in the cold stream of a cryosystem (typically at 100 K) on a single-crystal X-ray diffractometer.

-

Data Collection:

-

X-ray Source: Use a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Collection Strategy: Collect a series of diffraction images by rotating the crystal in the X-ray beam (e.g., using ω-scans). A complete dataset is typically collected over a range of crystal orientations.

-

-

Data Processing:

-

Integration and Scaling: Process the raw diffraction images to determine the intensity and position of each reflection. Software such as XDS or SADABS is commonly used for this purpose.

-

-

Structure Solution:

-

Space Group Determination: The processed data is used to determine the crystal's unit cell parameters and space group.

-

Solving the Phase Problem: The phases of the structure factors are determined using direct methods, typically with software like SHELXS or SIR.[6]

-

-

Structure Refinement:

-

Model Building: An initial model of the molecule is built based on the electron density map generated from the solved structure.

-

Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure, commonly with software like SHELXL.[6]

-

-

Structure Validation: The final refined structure is validated using tools like checkCIF to ensure its chemical and crystallographic reasonability.

Diagram of the X-ray Crystallography Workflow:

Caption: Key steps in the X-ray crystallography workflow.

Anticipated Crystallographic Data and Structural Analysis

While the precise crystallographic data for 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one is not yet publicly available, we can anticipate its likely parameters based on structurally related compounds reported in the literature.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monoclinic | P2₁/c | 10.456 | 5.678 | 23.345 | 94.78 | [6] |

| 1-Acetyl-3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Monoclinic | P2₁/n | 11.987 | 5.689 | 22.345 | 101.54 | [6] |

| 3-(4-Fluorophenyl)-5-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole | Orthorhombic | Pbca | 10.987 | 17.876 | 16.987 | 90 | [6] |

Expected Structural Features:

-

Planarity: The pyrazolone ring is expected to be nearly planar. The dihedral angle between the pyrazolone ring and the 2-fluorophenyl ring will be a key conformational feature, influencing crystal packing and potential biological activity.

-

Intermolecular Interactions: The presence of the fluorine atom and the carbonyl group suggests the possibility of various intermolecular interactions, including C-H···F, C-H···O, and π-π stacking interactions, which will play a crucial role in stabilizing the crystal structure.

-

Tautomerism: Pyrazolone derivatives can exist in different tautomeric forms. Single-crystal X-ray diffraction will definitively establish the predominant tautomer in the solid state.

Conclusion

This in-depth technical guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of 1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one. By following these field-proven protocols, researchers can obtain high-quality structural data essential for rational drug design and the development of novel therapeutic agents based on the versatile pyrazolone scaffold. The elucidation of the three-dimensional structure of this compound will undoubtedly contribute to a deeper understanding of its chemical properties and biological function.

References

- Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2011). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Journal of Pharmaceutical Sciences and Research, 3(8), 1455-1465.

- Li, X., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 207, 112727.

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

- Patel, K. R., et al. (2023). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. International Journal of Pharmaceutical Sciences and Research, 14(10), 4704-4712.

- Khan, I., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1937-1958.

- Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives.

- Gupta, P., Gupta, J., & Halve, A. (2016). Synthesis and Biological Significance of Pyrazolones: A Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3843-3852.

- Wenger, E. (2018). Small Molecule X-Ray Crystallography, Theory and Workflow.

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- Kumar, R., et al. (2024). Design, Synthesis and Pharmacological Evaluation of 1- Phenyl-4,5-Dihydro-1H-Pyrazoles Derivative by in- Vitro and in-Silico Methods: A Combined Approach.

- Waghmode, S. B., et al. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Journal of Chemical, Biological and Physical Sciences, 11(2), 118-126.

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

- Sarva, S., et al. (2016). Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole. Indian Journal of Pharmaceutical Sciences, 78(1), 110-117.

- Ghavanloo, M., & Goudarzi, M. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 18(10), 2635-2642.

- Greenwood, M. (2023).

- Yathirajan, H. S., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(12), 10459-10468.

- Kumar, V., & Kumar, A. (2018). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Receptors and Signal Transduction, 38(1), 77-91.

- Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Pharmaceutical Research, 20(2), 264-283.

- Kumar, A., & Rajput, C. S. (2009). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 1(2), 249-256.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. excillum.com [excillum.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 1-(2-fluorophenyl)-5-pyrazolone in Organic Solvents

Foreword: Navigating the Solubility Landscape of Novel Pyrazolone Derivatives

To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, this guide offers a comprehensive framework for understanding and determining the solubility profile of 1-(2-fluorophenyl)-5-pyrazolone. While specific solubility data for this novel compound is not yet widely published, this document serves as a robust, first-principles guide. By leveraging established methodologies and insights from the broader class of pyrazolone derivatives, we provide a detailed roadmap for its characterization. This guide is structured to empower you with the foundational knowledge and practical protocols necessary to generate reliable solubility data, a critical step in the journey from discovery to clinical application.[1] The principles and techniques outlined herein are designed to be broadly applicable, ensuring their value extends to the characterization of other novel pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, manufacturability, and therapeutic efficacy. For 1-(2-fluorophenyl)-5-pyrazolone, a member of the pharmacologically significant pyrazolone class of heterocyclic compounds, a thorough understanding of its solubility in various organic solvents is paramount.[2][3][4] This knowledge is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms.

-

Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure.

This guide will delve into the theoretical underpinnings and practical methodologies for establishing a comprehensive solubility profile of 1-(2-fluorophenyl)-5-pyrazolone.

Physicochemical Properties and Solute-Solvent Interactions

The solubility of 1-(2-fluorophenyl)-5-pyrazolone is governed by its molecular structure and the nature of the solvent. The pyrazolone core, with its two adjacent nitrogen atoms and a carbonyl group, can participate in various intermolecular interactions.[2] The presence of a fluorophenyl substituent further modulates its polarity and potential for hydrogen bonding and van der Waals forces.

Tautomerism of the Pyrazolone Ring

Pyrazolones can exist in different tautomeric forms, which can influence their physicochemical properties, including solubility.[2] For 1-(2-fluorophenyl)-5-pyrazolone, the relevant tautomers should be considered, as their relative stability can be solvent-dependent.

Predicting Solute-Solvent Interactions

A preliminary assessment of potential solute-solvent interactions can guide the selection of an appropriate solvent panel for screening. Solvents can be broadly classified based on their polarity and hydrogen bonding capabilities:

-

Protic Solvents (e.g., alcohols, water): Can act as both hydrogen bond donors and acceptors.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetone): Can accept hydrogen bonds but do not have acidic protons to donate.

-

Aprotic Nonpolar Solvents (e.g., hexane, toluene): Primarily interact through weaker van der Waals forces.

Given the structure of 1-(2-fluorophenyl)-5-pyrazolone, it is anticipated to exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[5] The shake-flask method is the gold standard for its determination.[5]

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This protocol ensures the attainment of a true equilibrium state, providing a reliable measure of thermodynamic solubility.

-

Material Preparation:

-

Ensure the 1-(2-fluorophenyl)-5-pyrazolone sample is of high purity and has a well-characterized solid form (e.g., crystalline, amorphous), as this can significantly impact solubility.[1]

-

Use high-purity organic solvents.

-

-

Equilibration:

-

Add an excess of solid 1-(2-fluorophenyl)-5-pyrazolone to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5][6]

-

-

Phase Separation:

-

Quantification:

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Determine the concentration of 1-(2-fluorophenyl)-5-pyrazolone in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1]

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

The experimentally determined solubility data for 1-(2-fluorophenyl)-5-pyrazolone should be presented in a clear and concise tabular format.

Table 1: Illustrative Solubility Profile of 1-(2-fluorophenyl)-5-pyrazolone at 25 °C

| Solvent | Solvent Class | Predicted Interaction | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Protic | High | Experimental Value | Calculated Value |

| Ethanol | Protic | High | Experimental Value | Calculated Value |

| Acetone | Aprotic Polar | Moderate | Experimental Value | Calculated Value |

| Acetonitrile | Aprotic Polar | Moderate | Experimental Value | Calculated Value |

| Ethyl Acetate | Aprotic Polar | Moderate-Low | Experimental Value | Calculated Value |

| Dichloromethane | Aprotic Polar | Low | Experimental Value | Calculated Value |

| Toluene | Aprotic Nonpolar | Very Low | Experimental Value | Calculated Value |

| Hexane | Aprotic Nonpolar | Very Low | Experimental Value | Calculated Value |

Thermodynamic Analysis of the Dissolution Process

To gain deeper insights into the thermodynamics of dissolution, solubility experiments can be performed at different temperatures. The van't Hoff equation can then be used to calculate the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of dissolution.

This thermodynamic data provides valuable information about the dissolution process:

-

ΔH: Indicates whether the process is endothermic (heat is absorbed) or exothermic (heat is released).

-

ΔS: Reflects the change in disorder of the system upon dissolution.

-

ΔG: Determines the spontaneity of the dissolution process.

Addressing Potential Challenges: Poor Solubility